2-Biphenyl-2-yl-propionitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

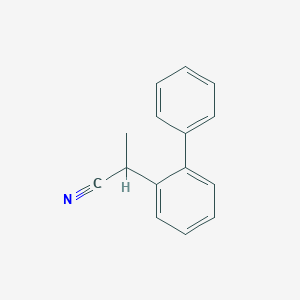

2-Biphenyl-2-yl-propionitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a phenyl group substituted at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Biphenyl-2-yl-propionitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles.

Industrial Production Methods

Industrial production of nitriles often involves the ammoxidation of alkanes or the dehydration of amides. These methods are scalable and efficient for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-Biphenyl-2-yl-propionitrile undergoes several types of chemical reactions:

Hydrolysis: Acidic or basic hydrolysis of nitriles produces carboxylic acids.

Reduction: Reduction of nitriles with lithium aluminum hydride yields primary amines.

Addition Reactions: Nitriles can react with Grignard reagents to form ketones.

Common Reagents and Conditions

Hydrolysis: Typically involves acids like hydrochloric acid or bases like sodium hydroxide.

Reduction: Commonly uses lithium aluminum hydride or diisobutylaluminum hydride.

Addition Reactions: Utilizes Grignard reagents such as phenylmagnesium bromide.

Major Products

Hydrolysis: Produces carboxylic acids.

Reduction: Yields primary amines.

Addition Reactions: Forms ketones.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

2-Biphenyl-2-yl-propionitrile serves as a crucial building block in the synthesis of complex organic molecules. Its biphenyl structure allows for versatile functionalization, making it ideal for creating pharmaceuticals and agrochemicals. Recent methodologies highlight its utility in various reactions such as:

- Suzuki-Miyaura Coupling : A critical reaction for forming carbon-carbon bonds.

- Negishi Coupling : Useful for synthesizing complex molecules with high precision.

These reactions are essential for generating compounds with pharmacological activity or agricultural efficacy .

Biological Applications

Enzyme Inhibition Studies

Research has shown that 2-biphenyl derivatives can act as enzyme inhibitors, particularly in studies targeting protozoan parasites like Leishmania spp. The compound's structural features facilitate binding to specific enzymes, enhancing selectivity and potency against these pathogens. For instance, studies involving high-throughput screening have identified several biphenyl derivatives that exhibit significant inhibitory activity against Leishmania donovani N-myristoyltransferase (NMT), a promising target for drug development .

Medicinal Chemistry

Therapeutic Potential

The compound is being explored for its therapeutic effects in various diseases. Its biphenyl structure contributes to the development of drugs with anti-inflammatory, anti-cancer, and anti-microbial properties. Notable examples include:

- Anti-inflammatory Agents : Derivatives of biphenyl compounds have been shown to possess significant anti-inflammatory activity, making them candidates for treating conditions like arthritis.

- Anticancer Drugs : Some biphenyl derivatives are under investigation as potential anticancer agents due to their ability to inhibit tumor growth through various mechanisms .

Industrial Applications

Advanced Materials Production

In the industrial sector, this compound is utilized in the production of advanced materials such as:

- Polymers and Coatings : Its chemical stability and reactivity make it suitable for formulating durable coatings and high-performance polymers.

- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties facilitate its use in OLED technology, contributing to the development of efficient light-emitting materials .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Biphenyl-2-yl-propionitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds . The pathways involved often include the formation of carboxylic acids or amines, depending on the reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

Propionitrile: A simple aliphatic nitrile with similar reactivity but different structural properties.

Acetonitrile: Another aliphatic nitrile, commonly used as a solvent.

Butyronitrile: Similar in structure but with a longer carbon chain.

Actividad Biológica

2-Biphenyl-2-yl-propionitrile (BPPC) is a compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article delves into the biological activity of BPPC, exploring its mechanisms of action, therapeutic potential, and related case studies.

BPPC is characterized by its biphenyl structure and a propionitrile functional group. It serves as a versatile building block in organic synthesis and has applications in medicinal chemistry. The nitrile group allows for diverse chemical reactions, including nucleophilic additions that can lead to biologically active derivatives .

The biological activity of BPPC is primarily attributed to its interaction with various biomolecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that may exhibit therapeutic effects. For instance, studies have indicated that compounds with similar structures can modulate inflammatory pathways and exhibit analgesic properties .

Biological Activity and Therapeutic Potential

Research has indicated several biological activities associated with BPPC:

Case Studies

- Inflammation Modulation : A study demonstrated that BPPC analogs could reduce nitric oxide production in LPS-activated BV-2 cells, indicating potential anti-inflammatory effects through TLR-4/NF-κB signaling suppression .

- Antibacterial Screening : A disc diffusion method was employed to evaluate the antibacterial activity of BPPC derivatives against Gram-positive bacteria. Results showed significant inhibition zones, suggesting effective antibacterial properties .

- Synthesis and Evaluation : In a synthetic study, BPPC was used as a precursor to develop new derivatives with enhanced biological activities. These derivatives were tested for their efficacy against various biological targets, demonstrating improved potency compared to the parent compound .

Table 1: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

2-(2-phenylphenyl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-12(11-16)14-9-5-6-10-15(14)13-7-3-2-4-8-13/h2-10,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJIMSMUIDZLTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=CC=C1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.